(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14-,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFEAHJUMVILC-RCDYFXNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid , often referred to as a derivative of isocorynoxeine, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.5 g/mol. The structure features a complex spiroindole framework which contributes to its biological properties.
Antihypertensive Effects
Research indicates that derivatives of this compound exhibit significant antihypertensive properties. Studies have shown that it acts as a calcium antagonist by inhibiting L-type calcium channels. This mechanism reduces vascular smooth muscle contraction and lowers blood pressure levels effectively .
Neuroprotective Effects
The compound has been studied for its neuroprotective capabilities. It modulates neurotransmitter systems and protects neurons from oxidative stress and apoptosis. In vitro studies demonstrate its efficacy in reducing neuronal cell death in models of neurodegenerative diseases .
Anticonvulsant Properties
In animal models, the compound has shown promise as an anticonvulsant agent. It appears to enhance GABAergic transmission which may contribute to its ability to prevent seizures.
Case Studies
The biological activity of this compound is largely attributed to its interaction with various receptors and ion channels. It is believed to function primarily through:
- Calcium Channel Blockade : Reducing calcium influx in vascular smooth muscle cells.
- GABAergic Modulation : Enhancing GABA receptor activity leading to increased inhibitory neurotransmission.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within neuronal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Spiro Systems : The target compound and Rhyncophylline share the spiro[indole-indolizine] backbone, but Rhyncophylline has a conjugated ester group instead of a carboxylic acid .
- Substituent Diversity : Styryl- and dioxolane-containing analogs () prioritize aromatic interactions, whereas ethyl/ethylidene groups () enhance hydrophobicity .
- Functional Groups : Carboxylic acids (target compound) and esters (Rhyncophylline) dictate solubility and metabolic stability.
Spectroscopic Data
Table 2: NMR and IR Comparison
Insights :
- The E-configuration in the target compound’s propenoic acid moiety is confirmed by coupling constants ($ J = 7.2–10.0 \, \text{Hz} $) similar to ethylidene signals in Compound 17 .
- Methoxy groups (3.8 ppm in $ ^1 \text{H-NMR} $) distinguish the target compound from non-oxygenated analogs .
Preparation Methods
One-Pot Three-Component Reaction
The spiro core is synthesized via a 1,3-dipolar cycloaddition between isatin derivatives, (S)-pipecolic acid, and trans-3-benzoylacrylic acid (Table 1).
Table 1: Optimization of Spiro Core Synthesis
| Reactants | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| 5-Chloroisatin + (S)-pipecolic acid + trans-3-benzoylacrylic acid | EtOH, 80°C, 24 h | 78 | >99% dr (3S,8a′R) |
| 1-Methylisatin + (S)-pipecolic acid + trans-3-benzoylacrylic acid | Toluene, 110°C, 18 h | 65 | 95% dr (3S,8a′R) |
The reaction proceeds with high regio- and stereospecificity due to the conformational rigidity of the indolizine intermediate. X-ray crystallography confirms the spiro junction at C3 of indoline and C3′ of indolizine.
Hydrogenation of Pyridylmethylenemalonates
Alternative routes involve Knoevenagel condensation of 2-pyridinecarboxaldehyde with diethyl malonate, followed by hydrogenation over Raney nickel to yield octahydro-3-oxo-indolizines (Patent Example XVI). Cyclization under acidic conditions generates the spiro system, albeit with moderate stereocontrol (60–70% de).
Construction of the (E)-3-Methoxyprop-2-Enoic Acid Side Chain
Wittig Olefination
The propenoic acid moiety is installed via a modified Wittig reaction between a stabilized ylide and an aldehyde intermediate derived from the spiro core (Table 3).
Table 3: Wittig Reaction Optimization
| Ylide | Aldehyde Source | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Ethoxycarbonylmethylidenetriphenylphosphorane | Spiro[indole-3,3′-indolizine]-7′-carbaldehyde | 75 | 77 | 95:5 |
| Methoxycarbonylmethylidenetriphenylphosphorane | Spiro[indole-3,3′-indolizine]-7′-carbaldehyde | 85 | 68 | 90:10 |
The (E)-selectivity arises from steric hindrance between the indolizine ring and the ylide’s triphenylphosphine group. Subsequent hydrolysis of the ester under basic conditions yields the carboxylic acid.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Using (S)-pipecolic acid as a chiral building block ensures the 3S configuration in the spiro core. The 6′R and 7′S stereocenters are controlled via asymmetric hydrogenation with a Rh-(R)-BINAP catalyst, achieving 92% ee (Patent Example XXXIV).
Q & A
Q. Advanced Research Focus
- DFT calculations : Predict regioselectivity in spiroannulation reactions ().
- Molecular dynamics : Simulate binding modes with aldose reductase to guide functional group modifications .
- Cheminformatics : Use QSAR models to correlate substituent effects (e.g., ethyl vs. methoxy) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
